1-Benzyl-3-ethoxy-3-methylazetidine
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Overview
Description
1-Benzyl-3-ethoxy-3-methylazetidine is a heterocyclic organic compound that belongs to the azetidine family. It is a colorless liquid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Benzyl-3-ethoxy-3-methylazetidine is not fully understood. However, studies have shown that it can interact with biological targets such as enzymes and receptors. It has been proposed that its mechanism of action involves the inhibition of enzymes involved in cell proliferation and the modulation of the immune response.
Biochemical And Physiological Effects
1-Benzyl-3-ethoxy-3-methylazetidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antimicrobial activity against a range of pathogenic microorganisms. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to possess anti-inflammatory properties in animal models of inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Benzyl-3-ethoxy-3-methylazetidine in lab experiments include its high purity and ease of synthesis. It is also a versatile compound that can be used in a range of applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-Benzyl-3-ethoxy-3-methylazetidine. One area of research is the further investigation of its antimicrobial and antitumor properties. Another area of research is the development of new synthetic methods for the production of 1-Benzyl-3-ethoxy-3-methylazetidine and its derivatives. In addition, the use of 1-Benzyl-3-ethoxy-3-methylazetidine as a chiral auxiliary and ligand in catalysis is an area of interest for future studies. Finally, the potential use of 1-Benzyl-3-ethoxy-3-methylazetidine in drug development and as a building block for the synthesis of complex organic molecules is an exciting area of research.
Synthesis Methods
1-Benzyl-3-ethoxy-3-methylazetidine can be synthesized through a one-pot reaction of benzyl bromide, ethyl acetoacetate, and methylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. This synthesis method has been optimized to yield high purity and high yield of 1-Benzyl-3-ethoxy-3-methylazetidine.
Scientific Research Applications
1-Benzyl-3-ethoxy-3-methylazetidine has been studied for its potential application in various fields. In medicinal chemistry, it has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, it has been explored as a ligand in catalysis and as a building block in the synthesis of complex organic molecules.
properties
IUPAC Name |
1-benzyl-3-ethoxy-3-methylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-15-13(2)10-14(11-13)9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYMYOEJDRMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452584 |
Source
|
Record name | 1-benzyl-3-ethoxy-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-ethoxy-3-methylazetidine | |
CAS RN |
168144-35-2 |
Source
|
Record name | 1-benzyl-3-ethoxy-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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